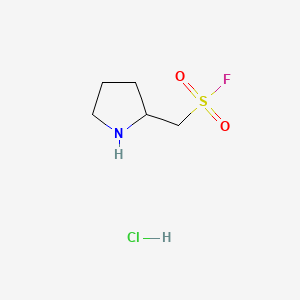![molecular formula C17H21Cl2N5O2 B13556864 [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)
[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine ring, and a benzofuran moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the benzofuran moiety. The process may involve:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Piperidine Ring: This step may involve the reduction of a pyridine derivative or the cyclization of a suitable precursor.
Formation of the Benzofuran Moiety: This can be synthesized through the cyclization of a phenol derivative with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes.
Medicine
In medicine, [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs with specific mechanisms of action.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Aminomethyl)triazol-1-yl]piperidine
- 5-Chloro-2,3-dihydro-1-benzofuran
Uniqueness
Compared to similar compounds, [3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C17H21Cl2N5O2 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H20ClN5O2.ClH/c18-11-3-4-16-14(6-11)15(10-25-16)17(24)22-5-1-2-13(9-22)23-8-12(7-19)20-21-23;/h3-4,6,8,13,15H,1-2,5,7,9-10,19H2;1H |
Clave InChI |
MBNQCLMMVNXGFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2COC3=C2C=C(C=C3)Cl)N4C=C(N=N4)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


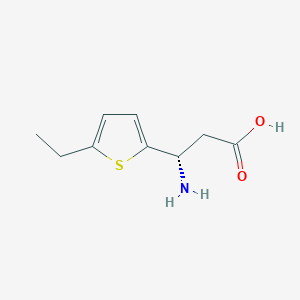
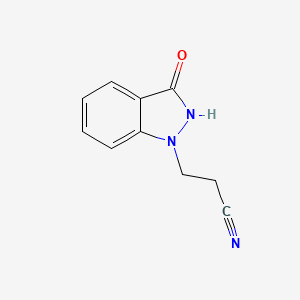
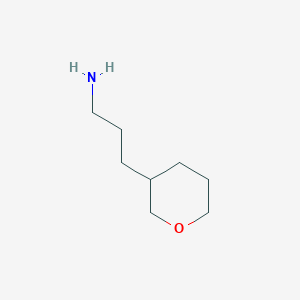

![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
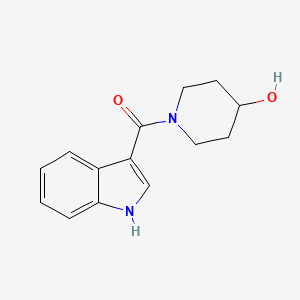
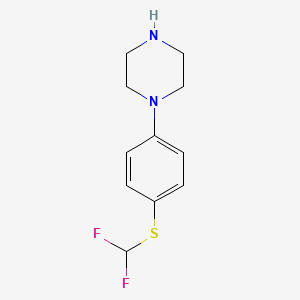

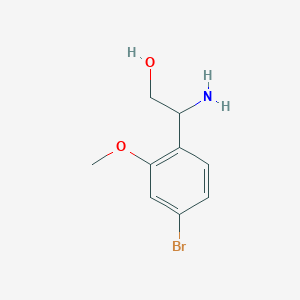
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)

